molecular formula C18H22ClN5 B6140918 N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B6140918
M. Wt: 343.9 g/mol
InChI Key: XDHCDICVFYYNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are notable for their diverse pharmacological and agrochemical applications. Its structure features:

  • A pyrazolo[1,5-a]pyrimidine core.
  • A 4-chlorophenyl substituent at position 2.
  • Methyl groups at positions 3 and 3.
  • A dimethyl ethylenediamine side chain (-CH₂CH₂N(CH₃)₂) at position 6.

This unique substitution pattern likely enhances its solubility and bioavailability compared to simpler pyrazolo[1,5-a]pyrimidine derivatives.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5/c1-12-11-16(20-9-10-23(3)4)24-18(21-12)13(2)17(22-24)14-5-7-15(19)8-6-14/h5-8,11,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCDICVFYYNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole

The synthesis begins with the preparation of a 5-aminopyrazole derivative. For the target molecule, 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile (or its ester analog) is typically synthesized via the condensation of 4-chlorophenylhydrazine with cyanoacetamide or ethyl cyanoacetate. This intermediate is critical for introducing the 4-chlorophenyl group at position 2 of the pyrazolo[1,5-a]pyrimidine.

Cyclocondensation with 1,3-Diketones

The key cyclization step employs pentane-2,4-dione (acetylacetone) or its analogs to form the pyrimidine ring. In a representative procedure:

  • Reactants : 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile (1 equiv), acetylacetone (1.2 equiv)

  • Conditions : H₂SO₄ (catalytic) in acetic acid, reflux at 110–120°C for 6–8 hours

  • Yield : 87–93%

  • Product : 2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonitrile

This method leverages the electrophilic character of the diketone, which reacts with the amino group of the pyrazole to form the fused pyrimidine ring.

Functionalization at Position 7

The carbonitrile or ester group at position 7 of the pyrazolo[1,5-a]pyrimidine core must be converted into a reactive intermediate for coupling with N,N-dimethylethane-1,2-diamine.

Hydrolysis of Carbonitrile to Carboxylic Acid

The carbonitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

  • Reactants : 7-Cyano derivative (1 equiv)

  • Conditions : 6M HCl, reflux for 12 hours

  • Yield : 85–90%

  • Product : 2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Conversion to Acid Chloride

The carboxylic acid is then treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride:

  • Reactants : Carboxylic acid (1 equiv), SOCl₂ (3 equiv)

  • Conditions : Reflux in anhydrous dichloromethane for 4 hours

  • Yield : 95–98%

  • Product : 2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl chloride

Coupling with N,N-Dimethylethane-1,2-diamine

The final step involves the reaction of the acid chloride with N,N-dimethylethane-1,2-diamine to form the amide bond.

Amide Bond Formation

  • Reactants : Acid chloride (1 equiv), N,N-dimethylethane-1,2-diamine (1.5 equiv)

  • Conditions : Triethylamine (2 equiv) as base, anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours

  • Yield : 75–80%

  • Product : N'-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

Alternative Synthetic Routes

Bromination-Etherification Strategy

A patent-derived approach involves bromination at position 7 followed by nucleophilic substitution:

  • Bromination : Treat the 7-hydroxyl derivative with PBr₃ to form 7-bromo-pyrazolo[1,5-a]pyrimidine.

  • Amination : React with N,N-dimethylethane-1,2-diamine in the presence of K₂CO₃ in DMF at 80°C for 24 hours.

  • Yield : 70–75%

One-Pot Cyclocondensation-Amination

A streamlined method combines cyclocondensation and amination in a single pot:

  • Reactants : 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole, acetylacetone, N,N-dimethylethane-1,2-diamine

  • Conditions : H₂SO₄/AcOH, 120°C, 10 hours

  • Yield : 65–70%

Synthesis of N,N-Dimethylethane-1,2-diamine

While excluded sources mention its synthesis, alternative methods include:

  • Reductive Amination : Ethylenediamine reacts with formaldehyde under H₂/Ni catalysis to yield N,N'-dimethylethylenediamine.

  • Methylation : Ethylenediamine treated with methyl iodide in the presence of NaHCO₃ produces the dimethylated derivative.

Optimization Data

StepReactants/ConditionsYield (%)Purity (HPLC, %)Source
CyclocondensationH₂SO₄/AcOH, reflux87–9397.5–98.6
BrominationPBr₃, DCM, 0°C to RT9098.2
AminationK₂CO₃, DMF, 80°C70–7597.3
Amide CouplingEt₃N, THF, RT75–8099.1

Challenges and Solutions

  • Regioselectivity : Competing reactions during cyclocondensation are mitigated by using excess acetylacetone and controlling reaction temperature.

  • Side Reactions : Over-methylation in diamine synthesis is avoided by stepwise addition of methylating agents.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Position 2 Substituent Position 7 Substituent Molecular Formula Molecular Weight Key Features
Target Compound: N'-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine 4-Chlorophenyl N,N-Dimethylethane-1,2-diamine Not Provided Not Provided Flexible amine chain; enhanced polarity
N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3,4-Dimethoxyphenyl 4-Chloroaniline C₂₂H₂₁ClN₄O₂ 408.9 Methoxy groups increase hydrophilicity
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl Morpholine C₁₉H₂₂N₄O₂ 338.4 Rigid morpholine ring; moderate basicity

Substituent Effects on Physicochemical Properties

In contrast, 3,4-dimethoxyphenyl () and 4-methoxyphenyl () substituents increase hydrophilicity but reduce steric hindrance compared to bulkier groups .

Position 7 Substituents :

  • The N,N-dimethylethane-1,2-diamine side chain in the target compound offers conformational flexibility and basicity, which may improve solubility in polar solvents. By comparison, the morpholine group in provides a rigid, oxygen-containing heterocycle, favoring specific receptor interactions .

Molecular Weight Trends :

  • The target compound’s molecular weight is likely higher than that of (338.4 g/mol) due to the extended ethylenediamine chain. However, the dimethoxyphenyl derivative in has a higher molecular weight (408.9 g/mol) owing to additional methoxy groups .

Biological Activity

N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is fused with a 4-chlorophenyl group and a dimethylethane-1,2-diamine moiety. Its molecular formula is C20H24ClN5C_{20}H_{24}ClN_{5} with a molecular weight of approximately 366.8 g/mol.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity.
  • Receptor Modulation : The compound can function as either an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity Overview

The biological activity of this compound has been characterized in several studies:

Activity Type Description Reference
Anticancer ActivityExhibits potential in inhibiting cancer cell proliferation through targeted enzyme inhibition.
Anti-inflammatoryModulates inflammatory pathways by affecting cytokine release and signaling pathways.
Neurological EffectsShows promise in treating neurodegenerative conditions by interacting with neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the compound's biological effects:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Inflammation Models : Animal models of inflammation showed reduced markers of inflammation when treated with this compound, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting applications in neuroprotection.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds was performed:

Compound Name Structural Features Biological Activity
3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineContains chlorophenyl; dimethylaminoethyl side chainPotential therapeutic applications
2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]pyrimidineShares chlorophenyl; different biological activity profileDistinct pharmacological properties

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires careful selection of reagents (e.g., chlorinating agents like POCl₃), solvent systems (polar aprotic solvents for enhanced reactivity), and reaction conditions (temperature control, inert atmospheres). Monitoring intermediates via TLC or HPLC ensures stepwise purity, while recrystallization or column chromatography can refine the final product. For example, highlights the use of acetic anhydride and controlled temperatures to minimize side reactions . emphasizes solvent polarity adjustments to improve intermediate solubility .

Q. How can spectroscopic techniques (e.g., NMR, MS) be systematically applied to confirm the structural integrity of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, dimethylamino groups at δ 2.2–2.5 ppm). provides structural data for similar compounds, including chemical shifts for methoxyphenyl and pyrimidine protons .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. notes the use of HRMS to validate molecular formulas .
  • IR Spectroscopy: Identify functional groups (e.g., C-Cl stretches at ~550 cm⁻¹, amine N-H stretches).

Q. What initial biological screening approaches are recommended to assess the compound’s potential pharmacological activity?

  • Methodological Answer: Prioritize in vitro assays targeting pathways relevant to pyrazolo-pyrimidines, such as kinase inhibition (e.g., EGFR, Aurora kinases) or anti-inflammatory targets (COX-2). suggests using cell viability assays (MTT) and enzyme inhibition studies with positive controls (e.g., staurosporine for kinases) . Dose-response curves (IC₅₀) and selectivity indices against related isoforms should be calculated.

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound against related pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer:

  • Systematic Substituent Variation: Compare analogs with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic/steric effects. demonstrates how trifluoromethyl groups enhance bioactivity in similar scaffolds .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases. highlights crystallographic data for pyrazolo-pyrimidine cores interacting with ATP-binding pockets .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity using regression models.

Q. How should researchers address contradictory data observed in biological assays (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer:

  • Assay Standardization: Control variables such as cell passage number, serum concentration, and incubation time. notes that differences in cell lines (e.g., HeLa vs. MCF-7) can lead to variability .
  • Orthogonal Validation: Confirm results using complementary techniques (e.g., SPR for binding affinity, Western blot for target modulation).
  • Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for batch effects via statistical tools like PCA.

Q. What experimental designs are suitable for identifying the primary biological target(s) of this compound?

  • Methodological Answer:

  • Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification. references similar approaches for pyrazolo-pyrimidines .
  • CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify genes whose loss ablates compound activity.
  • Thermal Shift Assays: Monitor protein thermal stability shifts upon compound binding to pinpoint targets.

Q. How can researchers resolve discrepancies in crystallographic data versus computational predictions for the compound’s binding conformation?

  • Methodological Answer:

  • High-Resolution Crystallography: Optimize crystal growth conditions (e.g., PEG-based precipitants) to improve diffraction quality. cites crystallographic studies of pyrazolo-pyrimidine cores in kinase complexes .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations to assess conformational flexibility and compare with static crystal structures.
  • Mutagenesis Studies: Introduce point mutations in predicted binding residues (e.g., kinase gatekeeper mutations) to validate interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.